

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of RC-3095

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Compound of Interest		
Compound Name:	RC-3095	
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Abstract

RC-3095 is a potent and selective antagonist of the bombesin/gastrin-releasing peptide receptor (GRPR), a G-protein coupled receptor implicated in various physiological and pathophysiological processes, including cell proliferation, gastrointestinal functions, and inflammation. This document provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of **RC-3095**, summarizing key preclinical and clinical findings. It is intended to serve as a technical resource for researchers and professionals involved in drug development. This guide details the mechanism of action, preclinical efficacy in various disease models, and available human pharmacokinetic data. Experimental protocols for key in vivo and in vitro studies are also outlined to facilitate further research.

Introduction

Bombesin (BN) and its mammalian counterpart, gastrin-releasing peptide (GRP), are neuropeptides that exert their effects through the GRP receptor (GRPR), also known as BB2. [1] Overexpression of GRPR has been identified in a variety of human cancers, including those of the prostate, breast, lung, pancreas, and colon, where it is believed to play a role in tumor growth and proliferation.[2][3] This has made the GRPR an attractive target for the development of novel anti-cancer therapies.



RC-3095 is a synthetic peptide analogue of bombesin designed to act as a competitive antagonist at the GRPR.[3] By blocking the binding of endogenous ligands like GRP, **RC-3095** aims to inhibit the downstream signaling pathways that promote cancer cell growth. Beyond its potential as an anti-neoplastic agent, **RC-3095** has also demonstrated significant anti-inflammatory properties in various preclinical models, suggesting a broader therapeutic potential.[4]

Pharmacokinetics

The pharmacokinetic profile of **RC-3095** has been evaluated in both preclinical animal models and in a limited human clinical trial.

Preclinical Pharmacokinetics

Studies in rats and mice have provided initial insights into the absorption, distribution, and elimination of **RC-3095**. Following intravenous administration, serum levels of **RC-3095** decline rapidly. In contrast, subcutaneous injection results in lower peak concentrations but a more sustained presence in the circulation. The bioavailability of **RC-3095** administered via pulmonary inhalation has been found to be approximately 69% of that achieved with subcutaneous administration in rats.

Table 1: Summary of Preclinical Pharmacokinetic Data for RC-3095



Species	Route of Administrat ion	Dose	Peak Serum Level (Cmax)	Time to Peak (Tmax)	Notes
Rat	Intravenous	100 μg	~1.3 μg/mL	2 min	Undetectable after 3 hours
Rat	Subcutaneou s	Not specified	32 ng/mL	15 min	Levels fell to ~5 ng/mL after 3 hours
Mouse	Intravenous	40 μg	~7.7 μg/mL	2 min	Levels fell to 41 ng/mL at 60 min
Mouse	Subcutaneou s	Not specified	271 ng/mL	15 min	Undetectable after 5 hours

Clinical Pharmacokinetics

A phase I clinical trial in patients with advanced solid malignancies provided the only available human pharmacokinetic data for **RC-3095**. Due to analytical challenges, comprehensive pharmacokinetic parameters could only be determined for two patients at the highest dose level.

Table 2: Summary of Human Pharmacokinetic Data for RC-3095

Parameter	Value	Population	Notes
Dose	96 μg/kg	Patients with advanced solid malignancies	Administered via daily subcutaneous injections.
Plasma Concentration	>100 ng/mL	2 patients	Maintained for approximately 8 hours.
Plasma Elimination Half-life (t½)	8.6 - 10.9 hours	2 patients	



Pharmacodynamics

The pharmacodynamic effects of **RC-3095** are primarily driven by its antagonism of the GRPR, leading to the inhibition of downstream signaling pathways and subsequent physiological responses.

Mechanism of Action

RC-3095 functions as a competitive antagonist of the GRPR. By binding to the receptor, it blocks the binding of GRP and other bombesin-like peptides, thereby inhibiting the activation of intracellular signaling cascades. This ultimately leads to a reduction in the biological effects mediated by GRPR activation, such as cell proliferation and inflammation.

Receptor Binding and Potency

While a specific dissociation constant (Kd) for **RC-3095** binding to GRPR is not readily available in the reviewed literature, its functional potency has been characterized. In a GRPR antagonist assay, **RC-3095** demonstrated an EC50 of approximately 100 nM.

Table 3: In Vitro Potency of RC-3095

Assay	Cell Line	Parameter	Value
GRPR Antagonist Assay	U2OS	EC50	~100 nM

Preclinical Efficacy

RC-3095 has demonstrated significant anti-tumor and anti-inflammatory activity in a variety of preclinical models.

In numerous studies using xenograft models of human cancers, **RC-3095** has been shown to inhibit tumor growth. For instance, in nude mice bearing HT-29 human colon cancer xenografts, daily subcutaneous injections of **RC-3095** at a dose of 20 μ g/day resulted in significant tumor growth inhibition. Similar effects have been observed in models of pancreatic, gastric, and small cell lung cancer.



RC-3095 has also been shown to possess potent anti-inflammatory properties. In a murine model of collagen-induced arthritis, daily administration of **RC-3095** significantly reduced the clinical signs of arthritis and suppressed the production of pro-inflammatory cytokines such as IL-17, IL-1 β , and TNF α . Furthermore, in a rat model of sepsis induced by cecal ligation and puncture (CLP), treatment with **RC-3095** improved survival rates.

Table 4: Summary of In Vivo Pharmacodynamic Effects of RC-3095

Disease Model	Species	Dose and Route	Key Findings
Colon Cancer Xenograft (HT-29)	Nude Mice	20 μ g/day , SC	Significant inhibition of tumor growth.
Collagen-Induced Arthritis	Mice	Not specified	Reduced arthritis scores and pro- inflammatory cytokine levels.
Sepsis (CLP)	Rats	Not specified	Improved survival.
GRP-stimulated Gastrin Release	Rats	10 μ g/100g , IV, SC, Inhalation	Inhibition of gastrin release.

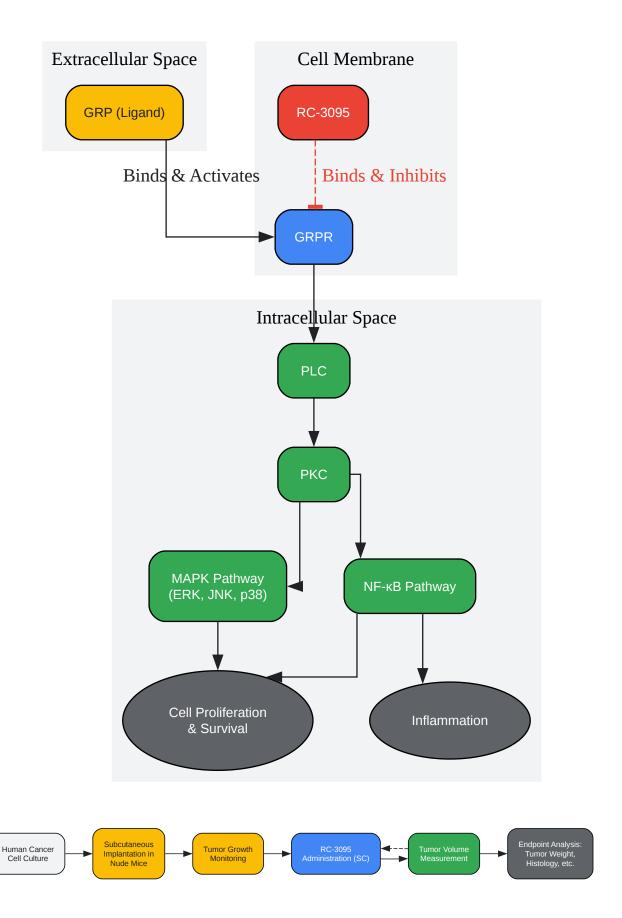
Clinical Activity

In the phase I clinical trial, a single dose of **RC-3095** at 96 μ g/kg in a patient with Zollinger-Ellison syndrome resulted in a 50% reduction in basal plasma gastrin levels within 6 hours. However, no objective tumor responses were observed in the patients with advanced solid malignancies treated in this study.

Signaling Pathways

The binding of GRP to its receptor, GRPR, activates several downstream signaling pathways that are crucial for cell growth and survival. **RC-3095**, by blocking this initial step, effectively inhibits these downstream cascades. Key pathways affected include the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.







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